

Application Notes and Protocols for ONC213 Xenograft Mouse Model Experimental Design

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Compound of Interest

Compound Name: ONC213

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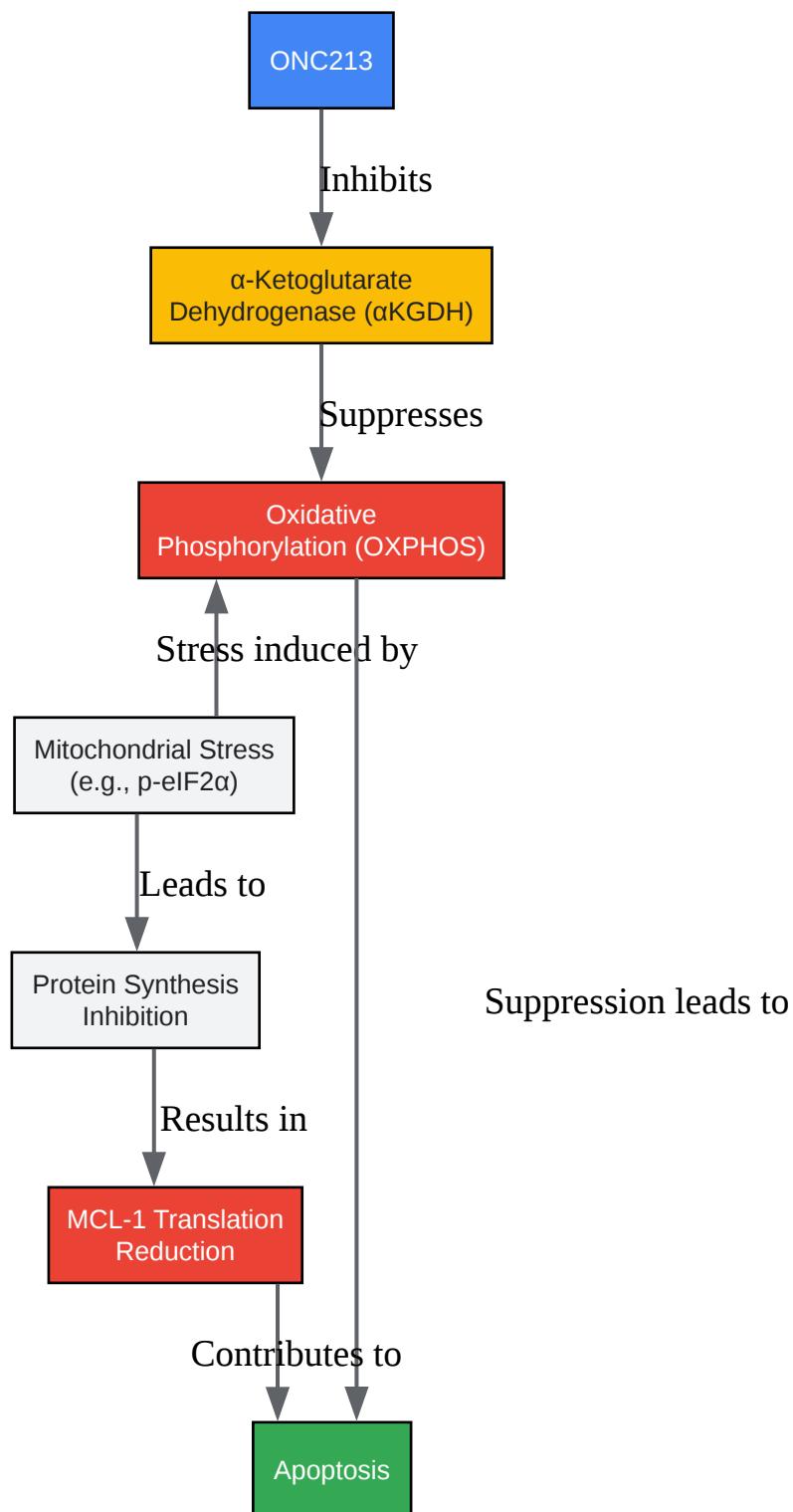
These application notes provide a comprehensive guide for designing and executing preclinical xenograft mouse model experiments to evaluate the efficacy of **ONC213**, a novel imipridone that targets mitochondrial metabolism. The provided protocols are based on established methodologies for studying **ONC213** in acute myeloid leukemia (AML) models.

Introduction

ONC213 is an orally active small molecule inhibitor of α -ketoglutarate dehydrogenase (α KGDH), a critical enzyme in the Krebs cycle.^{[1][2]} By inhibiting α KGDH, **ONC213** disrupts mitochondrial respiration and elevates α -ketoglutarate levels, leading to mitochondrial stress.^{[1][2]} This stress response suppresses the translation of the anti-apoptotic protein MCL-1, ultimately inducing apoptosis in cancer cells, particularly those reliant on oxidative phosphorylation (OXPHOS) such as AML cells.^{[1][3]} Preclinical studies have demonstrated the potent anti-leukemic activity of **ONC213** in both *in vitro* and *in vivo* models, including cell line-derived and patient-derived xenografts (PDX).^{[1][4][5]} These notes offer a detailed framework for conducting similar *in vivo* studies.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **ONC213** in AML cells.



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Figure 1: ONC213 Signaling Pathway

Experimental Protocols

Cell Line and Patient-Derived Xenograft (PDX) Models

The choice of xenograft model is critical for the successful evaluation of **ONC213**. Both AML cell line-derived xenografts and PDX models have been effectively utilized.

Table 1: Recommended AML Models for **ONC213** Xenograft Studies

| Model Type | Cell Line/PDX ID | Key Characteristics |
|-------------------|------------------|---|
| Cell Line-Derived | MV4-11 | Human AML cell line with FLT3-ITD mutation. [1] |
| Cell Line-Derived | OCI-AML3 | Human AML cell line. [2] |
| Cell Line-Derived | MOLM-13 | Human AML cell line. [2] |
| Cell Line-Derived | THP-1 | Human monocytic leukemia cell line. [6] |
| Patient-Derived | J000106565 | Relapsed AML patient-derived cells. [1] |

Protocol for Establishing a Cell Line-Derived Xenograft (MV4-11)

- Animal Model: Utilize 8-week-old immunocompromised mice, such as NSG-SGM3 (NSGS) mice.[\[6\]](#) House animals in a specific-pathogen-free (SPF) facility.[\[7\]](#)
- Cell Preparation: Culture MV4-11 cells in appropriate media. On the day of injection, harvest cells and resuspend in sterile phosphate-buffered saline (PBS).
- Injection: Inject 1×10^6 MV4-11 cells per mouse intravenously via the tail vein.[\[1\]](#)[\[6\]](#)
- Engraftment Confirmation: At a designated time point post-injection (e.g., 23 days), confirm human cell engraftment by collecting peripheral blood and performing flow cytometry for human CD45+ (hCD45+) cells.[\[1\]](#)
- Randomization: Once engraftment is confirmed, randomize mice into treatment and control groups.[\[1\]](#)

ONC213 Dosing and Administration

ONC213 is orally bioavailable. The following table summarizes dosing regimens from published studies.

Table 2: ONC213 Dosing Regimens for Xenograft Models

| Dose (mg/kg) | Administration Route | Dosing Schedule | Vehicle | Reference |
|--------------|----------------------|-----------------|--|-----------|
| 60-75 | Oral (p.o.) | Daily | 3% ethanol, 1% polysorbate 80 in USP water | [1] |
| 75 | Oral (p.o.) | Daily | Not specified | [6] |
| 125 | Oral (p.o.) | Daily | Not specified | [1] |
| 180 | Oral (p.o.) | Every five days | Not specified | [6] |

Protocol for ONC213 Administration

- Drug Preparation: Prepare the ONC213 formulation in the specified vehicle.
- Administration: Administer the prepared ONC213 solution or vehicle control to the mice via oral gavage at the designated dose and schedule.
- Monitoring: Monitor mice daily for changes in weight, signs of toxicity, and leukemia progression.[1]

Assessment of Efficacy

Multiple endpoints should be evaluated to determine the in vivo efficacy of ONC213.

Table 3: Endpoints for Assessing ONC213 Efficacy in Xenograft Models

| Endpoint | Method | Description |
|---------------------------|-----------------------|---|
| Survival | Kaplan-Meier Analysis | Monitor and record the survival of mice in each group. [1] |
| Human Cell Engraftment | Flow Cytometry | Quantify the percentage of hCD45+ cells in peripheral blood, bone marrow, and spleen at the end of the study. [1] |
| Apoptosis | Flow Cytometry | Assess apoptosis in tumor cells using Annexin V/PI staining. [6] |
| Protein Expression | Western Blot | Analyze the expression of key proteins in the ONC213 signaling pathway, such as MCL-1, from isolated tumor cells. [6] |
| Mitochondrial Respiration | Seahorse Bioanalyzer | Measure the oxygen consumption rate (OCR) of isolated tumor cells to assess the impact on mitochondrial function. [4] [6] |

Protocol for Flow Cytometry Analysis of Human Cell Engraftment

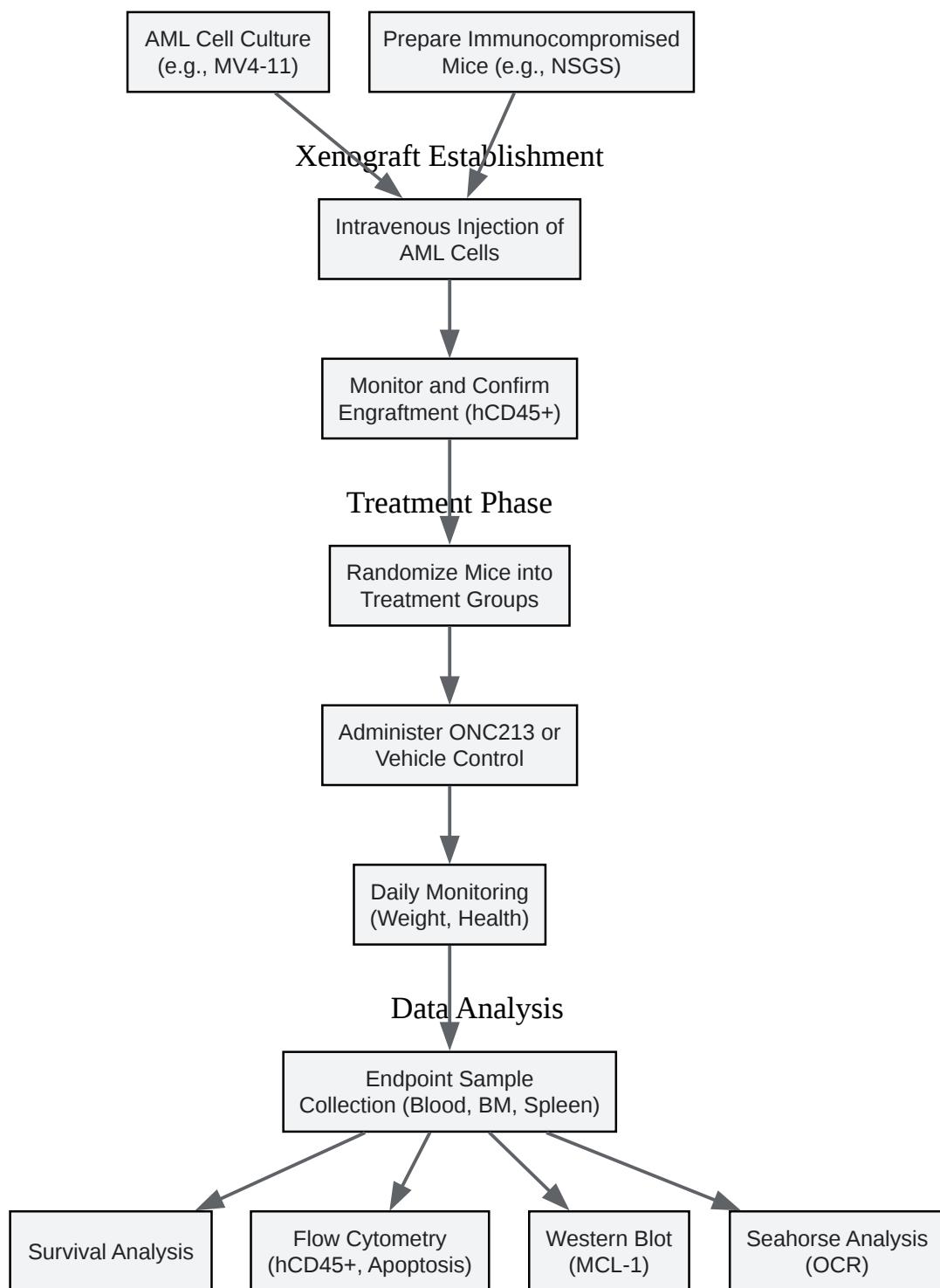
- Sample Collection: At the study endpoint, collect peripheral blood, bone marrow, and spleen from euthanized mice.
- Cell Suspension: Prepare single-cell suspensions from the collected tissues.
- Staining: Stain cells with fluorescently labeled antibodies against human CD45 (hCD45).
- Data Acquisition: Acquire data on a flow cytometer.

- Analysis: Analyze the percentage of hCD45+ cells to determine the level of human leukemia cell engraftment.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an **ONC213** xenograft study.

Experiment Setup

[Click to download full resolution via product page](#)**Figure 2: ONC213 Xenograft Experimental Workflow**

Conclusion

The protocols and data presented in these application notes provide a robust framework for designing and conducting **ONC213** xenograft mouse model experiments. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to further elucidate the therapeutic potential of **ONC213** in AML and other malignancies. Careful selection of the xenograft model, appropriate dosing, and comprehensive endpoint analysis are crucial for a successful study.

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